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Compound of Interest

Compound Name: 4-Methylindolin-2-one

Cat. No.: B082626 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a detailed protocol for the synthesis of 4-Methylindolin-2-one, a

valuable scaffold in medicinal chemistry and drug discovery. The synthesis is a two-step

process commencing with the Leimgruber-Batcho indole synthesis to form 4-methylindole from

3-methyl-2-nitrotoluene, followed by a regioselective oxidation to yield the target 4-
Methylindolin-2-one. This protocol offers a practical and efficient route for obtaining this

important heterocyclic compound.

Introduction
Indolin-2-one (oxindole) and its derivatives are prominent structural motifs found in numerous

natural products and pharmacologically active compounds. The 4-methyl substituted variant, 4-
Methylindolin-2-one, serves as a key intermediate in the synthesis of various therapeutic

agents. This application note outlines a reliable and reproducible two-step synthetic pathway,

providing detailed experimental procedures, quantitative data, and a visual representation of

the workflow to aid researchers in its practical implementation.

Data Presentation
The following table summarizes the quantitative data for the two-step synthesis of 4-
Methylindolin-2-one.
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Step Reaction
Starting
Material

Product Reagents
Solvent(s
)

Yield (%)

1

Leimgruber

-Batcho

Indole

Synthesis

3-Methyl-2-

nitrotoluen

e

4-

Methylindol

e

N,N-

Dimethylfor

mamide

dimethyl

acetal

(DMF-

DMA),

Pyrrolidine,

Raney

Nickel,

Hydrazine

DMF,

Methanol
~85%

2

Oxidation

of 4-

Methylindol

e

4-

Methylindol

e

4-

Methylindol

in-2-one

N-

Bromosucc

inimide

(NBS),

water

t-BuOH ~70-80%

Experimental Protocols
Step 1: Synthesis of 4-Methylindole via Leimgruber-
Batcho Indole Synthesis
This procedure is adapted from the general principles of the Leimgruber-Batcho indole

synthesis.

Materials:

3-Methyl-2-nitrotoluene

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

Pyrrolidine

N,N-Dimethylformamide (DMF)
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Raney Nickel (slurry in water)

Hydrazine hydrate

Methanol

Dichloromethane

Saturated aqueous sodium bicarbonate

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

A solution of 3-methyl-2-nitrotoluene (1 equivalent) in DMF is treated with N,N-

dimethylformamide dimethyl acetal (1.2 equivalents) and pyrrolidine (0.2 equivalents).

The mixture is heated at 110 °C for 4 hours. After cooling to room temperature, the solvent is

removed under reduced pressure to yield the crude enamine intermediate.

The crude enamine is dissolved in methanol.

A slurry of Raney Nickel (approximately 10% by weight of the enamine) is added to the

solution.

Hydrazine hydrate (3 equivalents) is added dropwise at a rate that maintains a gentle reflux.

After the addition is complete, the reaction mixture is refluxed for an additional 30 minutes.

The mixture is cooled to room temperature and filtered through a pad of Celite to remove the

Raney Nickel. The Celite pad is washed with methanol.

The combined filtrate is concentrated under reduced pressure.
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The residue is dissolved in dichloromethane and washed with saturated aqueous sodium

bicarbonate and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

The crude product is purified by silica gel column chromatography to afford 4-methylindole.

Step 2: Synthesis of 4-Methylindolin-2-one via Oxidation
of 4-Methylindole
This protocol is based on the regioselective oxidation of indoles.

Materials:

4-Methylindole

N-Bromosuccinimide (NBS)

tert-Butanol (t-BuOH)

Water

Ethyl acetate

Saturated aqueous sodium thiosulfate

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

4-Methylindole (1 equivalent) is dissolved in a mixture of t-BuOH and water (e.g., a 3:1 ratio).

The solution is cooled to 0 °C in an ice bath.
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N-Bromosuccinimide (1.1 equivalents) is added portion-wise over 15 minutes, ensuring the

temperature remains below 5 °C.

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room

temperature and stirred for an additional 2-3 hours.

The reaction is monitored by TLC until the starting material is consumed.

The reaction is quenched by the addition of a saturated aqueous solution of sodium

thiosulfate.

The mixture is extracted with ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure.

The crude product is purified by silica gel column chromatography to yield 4-Methylindolin-
2-one.

Mandatory Visualization

Starting Materials:
3-Methyl-2-nitrotoluene

Step 1: Leimgruber-Batcho
Indole Synthesis

DMF-DMA, Pyrrolidine Intermediate:
4-Methylindole

Raney Ni, Hydrazine Step 2: OxidationNBS, t-BuOH/H2O Final Product:
4-Methylindolin-2-one

Click to download full resolution via product page

Caption: Synthetic workflow for 4-Methylindolin-2-one.

To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of 4-
Methylindolin-2-one]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b082626#synthesis-of-4-methylindolin-2-one-from-
starting-materials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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